9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine

Lipophilicity Permeability Physicochemical profiling

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine (CAS 63193-76-0) is a synthetic, trisubstituted purine derivative bearing a 6-amino group, a 9-cyclopentyl substituent, and a distinctive 2-cyclopentylsulfanyl (thioether) moiety. Its molecular formula is C₁₅H₂₁N₅S with a molecular weight of 303.43 g/mol.

Molecular Formula C15H21N5S
Molecular Weight 303.4 g/mol
CAS No. 63193-76-0
Cat. No. B12934330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine
CAS63193-76-0
Molecular FormulaC15H21N5S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N
InChIInChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19)
InChIKeyHVMNAXGNDBUEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine (CAS 63193-76-0): Purine Scaffold Overview and Procurement Context


9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine (CAS 63193-76-0) is a synthetic, trisubstituted purine derivative bearing a 6-amino group, a 9-cyclopentyl substituent, and a distinctive 2-cyclopentylsulfanyl (thioether) moiety. Its molecular formula is C₁₅H₂₁N₅S with a molecular weight of 303.43 g/mol . This compound belongs to the broader class of 9-cyclopentylpurines, many of which have been investigated as kinase inhibitors (e.g., cyclin-dependent kinase and mitogen-activated protein kinase inhibitors) or adenylate cyclase modulators [1]. The thioether at the 2-position is a notable modification, as the sulfur atom can influence lipophilicity (predicted clogP ~2.12) and may participate in oxidation reactions to form sulfoxide or sulfone metabolites, potentially altering target binding kinetics [2].

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine: Why Simple Purine Substitution Is Scientifically Unsound


The 2-cyclopentylsulfanyl substituent is not an inert structural decoration; it fundamentally alters the electronic distribution, lipophilicity, and metabolic susceptibility of the purine core compared to the corresponding 2-amino, 2-halo, or 2-unsubstituted analogs. In closely related purine systems, the 2-position substituent has been shown to be a critical determinant of kinase selectivity and adenylate cyclase inhibitory potency [1]. For example, within the 2,6,9-trisubstituted purine class, replacement of a 2-amino group with a bulkier, lipophilic thioether can abrogate binding to certain cyclin-dependent kinases (CDKs) while potentially creating new interactions with targets that accommodate a hydrophobic pocket [2]. Furthermore, the thioether is subject to oxidative metabolism (sulfoxide and sulfone formation), a liability that 2-carbon or 2-amino analogs do not share, affecting both target residence time and off-target profile . Consequently, substituting this compound with a 2-unsubstituted or 2-amino-9-cyclopentylpurine in a research or screening context will yield data that is not representative of the thioether-containing chemotype.

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 9-Cyclopentyladenine (9-CPA, CAS 715-91-3)

The target compound's 2-cyclopentylsulfanyl group increases calculated lipophilicity by approximately 1.5–2.0 logP units compared to the 2-unsubstituted analog 9-cyclopentyladenine (9-CPA, CAS 715-91-3), a widely used adenylate cyclase inhibitor. The predicted clogP for the target compound is 2.12 vs. an estimated clogP of ~0.5 for 9-CPA [1]. The topological polar surface area (TPSA) remains identical (45.15 Ų), but the added sulfur atom reduces hydrogen-bond donor count and alters electron density on the purine ring . This physicochemical shift predicts enhanced passive membrane permeability and altered intracellular distribution.

Lipophilicity Permeability Physicochemical profiling

Metabolic Susceptibility: Thioether Oxidation as a Distinct Clearance Pathway vs. 2-Amino and 2-Unsubstituted Analogs

The 2-cyclopentylsulfanyl moiety introduces a metabolic soft spot absent in 2-amino (e.g., 9-cyclopentyl-9H-purine-2,6-diamine) or 2-unsubstituted analogs. Thioethers are well-established substrates for cytochrome P450-mediated S-oxidation and flavin-containing monooxygenase (FMO) oxidation, yielding sulfoxide and sulfone metabolites [1]. These oxidative products can exhibit altered potency, selectivity, or toxicity profiles compared to the parent thioether. This metabolic pathway represents both a potential liability (rapid clearance) and a potential advantage (formation of active metabolites with distinct pharmacology). No published metabolic stability data exist for the target compound, but the structural alert is mechanistically unambiguous.

Metabolism Thioether oxidation Clearance Sulfoxide Sulfone

Kinase Selectivity Potential: 2-Position Substituent as a Determinant of CDK Binding vs. Roscovitine-Class Inhibitors

Within the 2,6,9-trisubstituted purine class, the 2-position substituent is a well-documented selectivity filter for cyclin-dependent kinases (CDKs). Roscovitine (seliciclib)—a 2-(1-hydroxy-3-methylbutan-2-ylamino)-6-benzylamino-9-isopropylpurine—derives its CDK1/2/5 selectivity in part from the 2-substituent [1]. In SAR studies of 2-substituted-9-cyclopentyl-6-biarylamino-9H-purines, replacement of a 2-amino group with other substituents shifted CDK inhibition profiles [2]. The target compound's 2-cyclopentylsulfanyl group is a hydrophobic, non-hydrogen-bond-donating substituent distinct from the 2-amino or 2-alkylamino groups common in CDK inhibitor literature. This substitution pattern is predicted to alter kinase selectivity, although no direct CDK panel data exist for the target compound.

Kinase inhibition CDK Structure-activity relationship Purine

Predicted ADME Profile: Lipinski Compliance and Drug-Likeness vs. Larger Purine-Based Clinical Candidates

The target compound (MW 303.43; H-bond donors: 1; H-bond acceptors: 5; clogP: 2.12) complies with all four Lipinski Rule of Five criteria [1]. In contrast, many clinically investigated 2,6,9-trisubstituted purine kinase inhibitors exceed MW 400 and possess higher TPSA values, potentially limiting oral bioavailability. For example, dinaciclib (MW 489.5) and SNS-032 (MW 403.5) exceed the MW cutoff. The target compound's moderate size and lipophilicity make it an attractive scaffold for fragment-based or lead-like screening libraries where lower molecular complexity is desired [2].

Drug-likeness Lipinski Rule of Five ADME Physicochemical

Adenylate Cyclase Pharmacology: Predicted Shift in P-Site Binding vs. 9-CPA

9-Cyclopentyladenine (9-CPA, CAS 715-91-3) is a well-characterized non-competitive adenylate cyclase (AC) inhibitor that binds to the P-site on the catalytic subunit, with reported Ki values of 1.8 μM at the adenosine A₁ receptor and 1.8–3.4 μM at A₂A [1]. The target compound differs from 9-CPA by the addition of a 2-cyclopentylsulfanyl group. In the adenosine receptor and AC P-site binding pockets, the 2-position is oriented toward solvent or a shallow hydrophobic cleft; the bulkier, more lipophilic thioether is predicted to alter both binding affinity and residence time. However, no direct AC inhibition or receptor binding data exist for the target compound. This represents a testable hypothesis: the 2-thioether may reduce P-site affinity (due to steric clash) or enhance it (via hydrophobic contacts) relative to 9-CPA.

Adenylate cyclase P-site inhibitor cAMP 9-CPA

Differential Reactivity: Thioether Oxidation Chemistry Enables Prodrug or Affinity-Labeling Strategies Not Possible with 2-Amino Analogs

The thioether group in the target compound can be selectively oxidized to the corresponding sulfoxide (RSOR') or sulfone (RSO₂R') under controlled conditions. This chemical handle is absent in 2-amino, 2-halo, or 2-alkyl-substituted purine analogs [1]. The sulfoxide and sulfone oxidation states exhibit distinct electronic properties (increased polarity, altered hydrogen-bonding capacity) and can serve as: (a) reversible or irreversible covalent modifiers of cysteine residues in target proteins, (b) prodrug forms with altered pharmacokinetics, or (c) affinity-labeling probes for target identification studies. This reactivity profile provides a chemical biology toolkit dimension not available with 2-amino analogs.

Thioether oxidation Sulfoxide Sulfone Covalent probe Prodrug

9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine: Highest-Value Application Scenarios Based on Evidence


Lead-Like Fragment Library Expansion for Kinase Drug Discovery

With MW 303.43, full Lipinski compliance, and a distinct 2-cyclopentylsulfanyl chemotype, the target compound is an ideal entry for fragment-based or lead-like screening libraries targeting the kinome. Its moderate lipophilicity (clogP 2.12) balances solubility and permeability, while the thioether introduces a chemical feature absent from most commercial purine fragment collections. Procurement enables hit expansion beyond 2-amino and 2-halo series [1][2].

Comparative SAR Studies of Purine Adenylate Cyclase P-Site Inhibitors

The target compound is the logical next step in structure-activity relationship (SAR) studies stemming from 9-CPA (9-cyclopentyladenine, CAS 715-91-3). By comparing the AC inhibitory activity and receptor binding profile of the target compound with those of 9-CPA [1], researchers can quantify the contribution of the 2-thioether to P-site binding. No other commercially identified compound combines the 9-cyclopentyl and 2-cyclopentylsulfanyl features.

Thioether Oxidation Prodrug and Covalent Probe Development

The oxidizable 2-cyclopentylsulfanyl group enables medicinal chemistry efforts focused on sulfoxide/sulfone prodrug strategies or covalent cysteine-targeting probes. The target compound serves as a starting material for synthesizing a matched molecular pair series (thioether, sulfoxide, sulfone) to evaluate the impact of sulfur oxidation state on target engagement, selectivity, and pharmacokinetics [1].

Metabolic Stability Benchmarking of Thioether-Containing Purine Scaffolds

For ADME/PK groups evaluating structure-metabolism relationships in purine chemical space, the target compound provides a defined thioether substrate. Comparison of its intrinsic clearance in hepatocyte or microsomal assays against matched 2-amino and 2-unsubstituted controls directly isolates the metabolic liability introduced by the thioether, informing design strategies for next-generation purine candidates.

Quote Request

Request a Quote for 9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.